molecular formula C20H26F3N3O2 B11155574 1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)piperidin-1-yl]propan-1-one

1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)piperidin-1-yl]propan-1-one

Cat. No.: B11155574
M. Wt: 397.4 g/mol
InChI Key: JSWNNXJZUXZQQG-UHFFFAOYSA-N
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Description

1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran, dichloromethane.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity .

Properties

Molecular Formula

C20H26F3N3O2

Molecular Weight

397.4 g/mol

IUPAC Name

1-[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C20H26F3N3O2/c1-2-18(27)25-8-6-15(7-9-25)19(28)26-12-10-24(11-13-26)17-5-3-4-16(14-17)20(21,22)23/h3-5,14-15H,2,6-13H2,1H3

InChI Key

JSWNNXJZUXZQQG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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